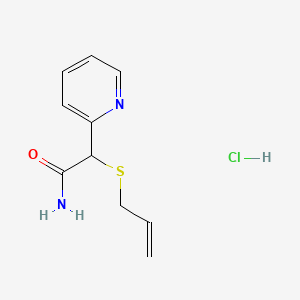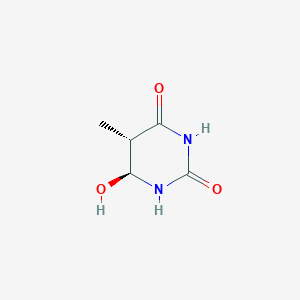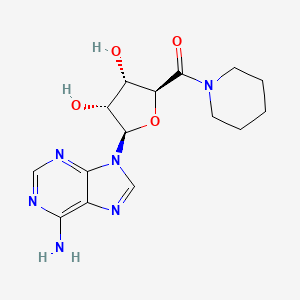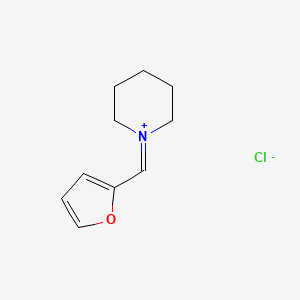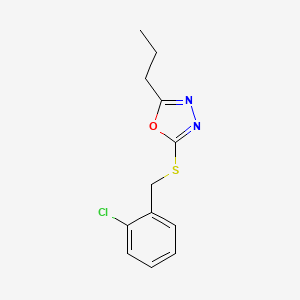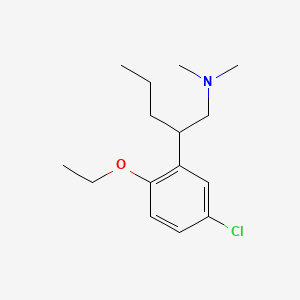![molecular formula C6H5N3O B14690891 2H-Pyrimido[4,5-B][1,4]oxazine CAS No. 26240-07-3](/img/structure/B14690891.png)
2H-Pyrimido[4,5-B][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrimido[4,5-B][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of a broader class of fused heterocycles, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrimido[4,5-B][1,4]oxazine typically involves the reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. For example, condensation of 4,5-diaminopyrimidine with α-bromoisopropyl methyl ketone yields the desired oxazine . The reaction conditions often include refluxing in solvents such as xylene, followed by the addition of a base to facilitate cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrimido[4,5-B][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds within the ring.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated oxazine compounds .
Applications De Recherche Scientifique
2H-Pyrimido[4,5-B][1,4]oxazine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use as therapeutic agents due to their ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2H-Pyrimido[4,5-B][1,4]oxazine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter gene expression pathways .
Comparaison Avec Des Composés Similaires
2H-Pyrimido[4,5-B][1,4]oxazine can be compared with other similar heterocyclic compounds, such as:
Pyrimido[4,5-D]pyrimidines: These compounds share a similar fused ring structure but differ in the position and type of heteroatoms.
Pyrido[2,3-D]pyrimidines: These compounds also have a fused ring system but with different nitrogen atom positions.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
26240-07-3 |
|---|---|
Formule moléculaire |
C6H5N3O |
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
2H-pyrimido[4,5-b][1,4]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1-3H,4H2 |
Clé InChI |
YIORRTWRAYZHCG-UHFFFAOYSA-N |
SMILES canonique |
C1N=CC2=NC=COC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


